3-Hydroxy-3-phenyl-1lambda~4~-thietan-1-one
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Overview
Description
3-Hydroxy-3-phenyl-1lambda~4~-thietan-1-one is an organic compound characterized by a thietanone ring substituted with a hydroxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-phenyl-1lambda~4~-thietan-1-one typically involves the reaction of a thietanone precursor with phenyl and hydroxy substituents. One common method is the nucleophilic addition of a phenyl group to a thietanone ring, followed by hydroxylation under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-phenyl-1lambda~4~-thietan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or hydrocarbon.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-Hydroxy-3-phenyl-1lambda~4~-thietan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-phenyl-1lambda~4~-thietan-1-one involves its interaction with molecular targets and pathways within biological systems. The hydroxy and phenyl groups play a crucial role in its binding affinity and specificity towards target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA and proteins.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-phenyl-1lambda~4~-thietan-2-one: Similar structure with a different position of the hydroxy group.
3-Hydroxy-3-phenyl-1lambda~4~-thietan-3-one: Another isomer with the hydroxy group at a different position.
3-Hydroxy-3-phenyl-1lambda~4~-thietan-4-one: Isomer with the hydroxy group at the fourth position.
Uniqueness
3-Hydroxy-3-phenyl-1lambda~4~-thietan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
112701-96-9 |
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Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
1-oxo-3-phenylthietan-3-ol |
InChI |
InChI=1S/C9H10O2S/c10-9(6-12(11)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI Key |
PMEGBZLQMHXUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1=O)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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